An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-isothiazole-3-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-isothiazole-3-carbaldehyde
Abstract
5-Bromo-isothiazole-3-carbaldehyde is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, making it a versatile synthetic intermediate. The isothiazole core itself is a well-established pharmacophore found in numerous biologically active agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of 5-Bromo-isothiazole-3-carbaldehyde, offering field-proven insights into its molecular structure, spectroscopic signature, reactivity, and handling. This document is intended to serve as a critical resource for researchers, chemists, and drug development professionals utilizing this compound as a key building block in their synthetic endeavors.
Molecular Identity and Structural Framework
5-Bromo-isothiazole-3-carbaldehyde (CAS No. 1151801-49-8) is an aromatic heterocyclic compound.[3][4] The foundational structure is the isothiazole ring, a five-membered aromatic ring containing one nitrogen and one sulfur atom in adjacent positions. This arrangement imparts a unique electronic profile that is critical to its chemical behavior and biological interactions.
The molecule's functionality is defined by two key substituents:
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An Aldehyde Group (-CHO) at the 3-position: This electron-withdrawing group is a primary site for nucleophilic attack and a precursor for a vast array of chemical transformations, including reductive amination, Wittig reactions, and oxidation to the corresponding carboxylic acid.
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A Bromine Atom (Br) at the 5-position: The C-Br bond serves as a synthetic handle for introducing molecular diversity, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[2]
These features combined render the molecule a highly valuable and versatile scaffold in synthetic chemistry.
Table 1: Core Compound Identifiers
| Property | Value | Source |
| IUPAC Name | 5-bromo-1,2-thiazole-3-carbaldehyde | ChemScene[3] |
| CAS Number | 1151801-49-8 | ChemScene[3], BLD Pharm[4] |
| Molecular Formula | C₄H₂BrNOS | ChemScene[3] |
| Molecular Weight | 192.03 g/mol | ChemScene[3] |
| SMILES | BrC1=CC(C=O)=NS1 | ChemScene[3] |
Predicted Physicochemical & Drug-Likeness Properties
Computational models provide essential preliminary data for assessing a compound's potential behavior in biological systems and for planning experimental work. The properties below, derived from computational analysis, offer insight into the molecule's polarity, lipophilicity, and general characteristics relevant to drug design.
Table 2: Computationally Derived Physicochemical Data
| Parameter | Value | Significance in Drug Development |
| LogP | 1.7181 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | Suggests good potential for oral bioavailability and cell membrane penetration (typically < 140 Ų). |
| Hydrogen Bond Acceptors | 3 | The nitrogen, sulfur, and oxygen atoms can accept hydrogen bonds, influencing solubility and receptor binding. |
| Hydrogen Bond Donors | 0 | The absence of donor groups limits certain types of intermolecular interactions. |
| Rotatable Bonds | 1 | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
Source: Data sourced from ChemScene.[3]
Spectroscopic Characterization: An Expert's Perspective
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and highly informative, showing two distinct singlets in the aromatic/aldehyde region.
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Aldehyde Proton (CHO): A singlet is anticipated between δ 9.8-10.1 ppm. This significant downfield shift is characteristic of an aldehyde proton due to the deshielding effect of the carbonyl group.
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Isothiazole Ring Proton (C4-H): A singlet is expected in the aromatic region, likely between δ 8.0-8.5 ppm. The precise shift is influenced by the electronic effects of the adjacent bromine and aldehyde substituents.
¹³C NMR Spectroscopy
The carbon spectrum will provide clear evidence of the key functional groups.
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Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 185-195 ppm.
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Isothiazole Ring Carbons: Three distinct signals are expected for the carbons of the heterocyclic ring. The carbon bearing the bromine (C5) and the carbon bearing the aldehyde (C3) will be significantly shifted compared to the unsubstituted C4.
Infrared (IR) Spectroscopy
IR analysis is crucial for confirming the presence of the aldehyde functional group.
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C=O Stretch: A strong, sharp absorption band is expected between 1700-1730 cm⁻¹ . This is a classic indicator of an aldehyde carbonyl.[5][6]
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Aldehyde C-H Stretch: Two weaker, but highly characteristic, bands are anticipated near 2750 cm⁻¹ and 2850 cm⁻¹ . The presence of these bands is a definitive way to distinguish an aldehyde from a ketone.[5]
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Isothiazole Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching within the aromatic ring.
Mass Spectrometry
Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of bromine.
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Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The expected peaks would be at m/z 191 and m/z 193. The presence of this isotopic pattern is unambiguous proof of a monobrominated compound.[1][7]
Synthesis, Reactivity, and Experimental Protocols
Understanding the synthesis and reactivity of 5-Bromo-isothiazole-3-carbaldehyde is paramount for its effective use as a chemical intermediate.
Generalized Synthetic Workflow
The synthesis of substituted isothiazoles often involves the oxidative cyclization of appropriate precursors or the chemical modification of a pre-formed isothiazole ring.[2] A plausible laboratory-scale synthesis would involve the bromination and subsequent formylation of a suitable isothiazole precursor.
Caption: Generalized synthetic workflow for 5-Bromo-isothiazole-3-carbaldehyde.
Core Reactivity Profile
The molecule's dual functionality dictates its reactivity. The aldehyde and the C-Br bond are the primary sites for chemical modification, and their reactions can typically be performed selectively by choosing appropriate reagents and conditions.
Caption: Key reaction pathways for 5-Bromo-isothiazole-3-carbaldehyde.
Protocol: Suzuki Cross-Coupling for Derivatization
This protocol provides a self-validating system for synthesizing a derivative, a common next step for researchers using this building block.
Objective: To synthesize 5-(4-methoxyphenyl)-isothiazole-3-carbaldehyde.
Materials:
-
5-Bromo-isothiazole-3-carbaldehyde
-
4-Methoxyphenylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene and Ethanol (3:1 mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel (Schlenk flask), condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: Ensure the reaction vessel is oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: To the flask, add 5-Bromo-isothiazole-3-carbaldehyde, 4-methoxyphenylboronic acid, and Pd(PPh₃)₄.
-
Atmosphere Purge: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical as the Palladium catalyst is sensitive to oxygen.
-
Solvent Addition: Add the degassed Toluene/Ethanol solvent mixture, followed by the degassed 2M Na₂CO₃ solution via syringe.
-
Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material (5-Bromo-isothiazole-3-carbaldehyde) indicates completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 5-(4-methoxyphenyl)-isothiazole-3-carbaldehyde.
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
Handling, Storage, and Safety
Proper handling and storage are crucial for maintaining the integrity of 5-Bromo-isothiazole-3-carbaldehyde.
-
Storage Conditions: The compound should be stored at 2-8°C under an inert atmosphere.[3] It is recommended to keep it in a tightly sealed container in a dry and well-ventilated place to prevent degradation from moisture or oxygen.
-
Safety Precautions: While specific toxicity data is not available for this isomer, related brominated heterocyclic aldehydes are known to be irritants. The isomer 5-Bromo-1,3-thiazole-2-carbaldehyde is classified with H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][9] Therefore, standard laboratory precautions are mandatory:
-
Handle in a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
5-Bromo-isothiazole-3-carbaldehyde is a high-value synthetic intermediate with a well-defined physicochemical profile. Its structural rigidity, moderate lipophilicity, and dual-handle reactivity make it an attractive scaffold for the synthesis of complex molecules in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, from computational predictions to practical experimental considerations. By understanding its spectroscopic signature, reactivity, and handling requirements, researchers can confidently and effectively integrate this powerful building block into their synthetic programs.
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